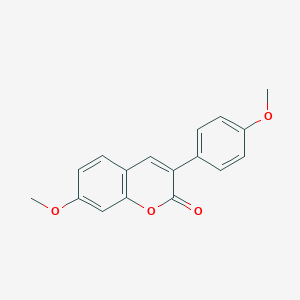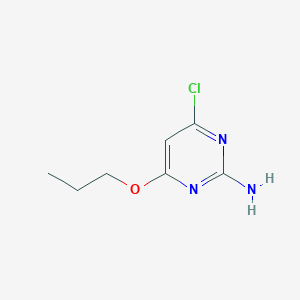
N-(2-chloropyridin-3-yl)-3-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloropyridin-3-yl)-3-methoxybenzamide (NCM) is an organic compound that has recently gained considerable attention in the scientific community due to its potential applications in various areas. NCM is a relatively simple molecule consisting of a pyridine ring, a chloro group, a methoxy group, and a benzamide group. It has been used in a range of research studies, including drug development, biochemistry, and physiology.
Wissenschaftliche Forschungsanwendungen
Synthesis Methods and Applications
- A study by Li et al. (2015) discusses a facile method for synthesizing compounds similar to N-(2-chloropyridin-3-yl)-3-methoxybenzamide, emphasizing the importance of such methods for large-scale production.
- Research by Charles et al. (1998) details the development of an industrial process for a similar compound, highlighting its role as a potent PDE IV type inhibitor and its application in clinical evaluations.
Chemical Reactions and Properties
- The study by Xu et al. (2018) explores chemodivergent and redox-neutral annulations involving compounds like this compound, shedding light on complex chemical reactions and their potential applications.
- Huang et al. (2020) conducted research on a similar compound, focusing on its crystal structure, antiproliferative activity, and molecular docking studies, which are crucial for understanding the biological applications of such compounds.
Analytical Techniques and Instrumentation
- Research by Cassidy et al. (2000) demonstrates the use of LC/MS/MS for the quantitation of similar compounds in biological samples, indicating the importance of analytical techniques in the study of such chemicals.
Biological and Medicinal Research
- A study by Hamill et al. (1996) discusses the development of radiolabelled ligands for receptors, using compounds structurally related to this compound, highlighting their potential in medical imaging.
Molecular Structure and Interaction Studies
- Karabulut et al. (2014) conducted a study on the molecular structure of a similar compound, emphasizing the significance of molecular geometry in understanding drug interactions and effects.
Environmental and Safety Aspects
- Sun et al. (2013) focused on identifying and confirming the structure of impurities in similar compounds, which is crucial for ensuring the safety and environmental impact of chemical products.
Pharmacology and Drug Development
- The work by Haydon et al. (2010) on developing inhibitors of bacterial cell division proteins using similar compounds illustrates the potential of such chemicals in creating new antibacterial drugs.
Eigenschaften
IUPAC Name |
N-(2-chloropyridin-3-yl)-3-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-18-10-5-2-4-9(8-10)13(17)16-11-6-3-7-15-12(11)14/h2-8H,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUJWZXLRCDEIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(N=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B370690.png)
![N-[2-(4-methoxyphenyl)-3-(methylsulfanyl)-2-cyclobuten-1-ylidene]-N-methylamine](/img/structure/B370694.png)
![N-(tert-butyl)-N-[2-(4-methoxyphenyl)-3-(methylsulfanyl)-2-cyclobuten-1-ylidene]amine](/img/structure/B370696.png)
![N-(tert-butyl)-N-[2-(4-methylphenyl)-3-(methylsulfanyl)-2-cyclobuten-1-ylidene]amine](/img/structure/B370698.png)

![4-methoxy-N-{[2-(phenoxyacetyl)hydrazino]carbothioyl}benzamide](/img/structure/B370701.png)
![2-(4-methylphenoxy)-N-(4-{[(4-methylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B370704.png)
![2-(4-methylphenoxy)-N-(4'-{[(4-methylphenoxy)acetyl]amino}[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B370706.png)
![N-(tert-butyl)-N-[3-(methylsulfanyl)-2-(5-methyl-2-thienyl)-2-cyclobuten-1-ylidene]amine](/img/structure/B370707.png)



![[1,1'-Biphenyl]-4-yl 4-chlorobenzenesulfonate](/img/structure/B370717.png)